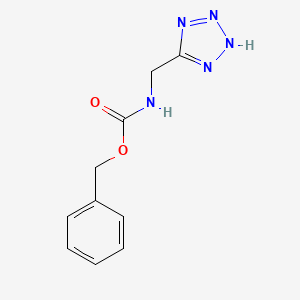

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate

Description

Contextualization of the Tetrazole Moiety in Heterocyclic Chemistry

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a prominent structural motif in medicinal chemistry and materials science. nih.govacs.org Its significance stems from its bioisosteric relationship with the carboxylic acid group, offering similar acidic properties and the ability to participate in hydrogen bonding interactions, yet with improved metabolic stability. nih.govnih.gov This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs. nih.govacs.org The high nitrogen content of tetrazoles also makes them attractive for the development of high-energy materials. mdpi.com The synthesis of tetrazoles is most commonly achieved through the [3+2] cycloaddition of nitriles with azides. acs.org

Significance of Carbamate (B1207046) Functionality in Protecting Group Strategies and Chemical Synthesis

Carbamates, particularly the benzyl (B1604629) carbamate (Cbz or Z group), are fundamental tools in organic synthesis, primarily serving as protecting groups for amines. acs.orgmasterorganicchemistry.com The Cbz group, introduced by Bergmann and Zervas in 1932, offers robust protection for the nucleophilic and basic nature of amines, rendering them inert to a wide range of reaction conditions. masterorganicchemistry.com This allows for selective transformations at other parts of a molecule. organic-chemistry.org A key advantage of the Cbz group is its facile removal under mild conditions, typically through catalytic hydrogenolysis, which cleaves the benzyl C-O bond to release the free amine and toluene, with carbon dioxide as a byproduct. masterorganicchemistry.comwikipedia.org This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial strategy in complex multi-step syntheses, such as peptide synthesis. organic-chemistry.org

Historical Perspectives and Current Research Trends in Nitrogen-Rich Compound Chemistry

The field of nitrogen-rich compounds has a rich history, driven by applications ranging from pharmaceuticals to energetic materials. mdpi.comfrontiersin.org Historically, the focus was often on the synthesis and characterization of these energetic molecules. However, contemporary research has expanded significantly, with a growing emphasis on their roles in medicinal chemistry and materials science. mdpi.comfrontiersin.org Current trends involve the design and synthesis of novel nitrogen-rich heterocyclic systems with tailored electronic and steric properties. frontiersin.orgrsc.org Researchers are exploring new synthetic routes, including multicomponent reactions and the use of advanced catalytic systems, to access complex nitrogen-containing scaffolds efficiently. nih.govacs.org Furthermore, computational studies are increasingly employed to predict the stability and properties of new nitrogen-rich compounds, accelerating the discovery of materials with desired functionalities. acs.orgmdpi.com The development of environmentally benign energetic materials with high nitrogen content is also a major research thrust. frontiersin.org

Overview of Research Domains Pertaining to Benzyl ((1H-tetrazol-5-yl)methyl)carbamate

Research involving this compound and structurally similar compounds spans several key domains of chemical science. These include:

Synthetic Methodology: The compound serves as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive tetrazole unit and a protected amine, allows for sequential and orthogonal chemical modifications.

Medicinal Chemistry: Given that the tetrazole moiety is a well-established bioisostere of a carboxylic acid and the prevalence of carbamate linkages in pharmaceuticals, this compound and its derivatives are explored for their potential biological activities. Investigations into analogous structures have shown potential antibacterial, antifungal, and anticancer properties.

Materials Science: The high nitrogen content of the tetrazole ring makes compounds like this potential precursors or components in the development of advanced materials, including those with specific energetic or coordination properties.

Properties

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

benzyl N-(2H-tetrazol-5-ylmethyl)carbamate |

InChI |

InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15) |

InChI Key |

IQHHAOGXXZIHFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NNN=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 1h Tetrazol 5 Yl Methyl Carbamate

Strategic Design of Precursors and Reaction Pathways for Targeted Synthesis

The efficient synthesis of benzyl (B1604629) ((1H-tetrazol-5-yl)methyl)carbamate relies heavily on the strategic selection of precursors and the design of reaction pathways. A primary route involves the use of benzyl carbamate (B1207046) and a suitable C1 synthon that can be converted to the tetrazole ring. Benzyl carbamate serves as a readily available starting material for introducing the N-Cbz protected aminomethyl group. orgsyn.orgchemicalbook.com

One common strategy involves the reaction of a protected aminoacetonitrile (B1212223) derivative with an azide (B81097) source. For instance, N-(benzyloxycarbonyl)aminoacetonitrile can be reacted with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to construct the tetrazole ring via a [3+2] cycloaddition. The choice of solvent and reaction conditions is crucial to optimize yields and minimize side reactions.

An alternative pathway begins with the synthesis of 5-(bromomethyl)-1H-tetrazole, which can then be reacted with benzyl carbamate under basic conditions. This nucleophilic substitution reaction, however, can be complicated by the regioselectivity of N-alkylation on the tetrazole ring.

Multicomponent Reactions in the Construction of the Benzyl ((1H-tetrazol-5-yl)methyl)carbamate Core

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. nih.govnih.gov The Ugi-azide reaction, a variation of the classical Ugi four-component reaction, is particularly relevant. nih.govbeilstein-journals.org

In a typical Ugi-azide reaction for this target molecule, an aldehyde (such as formaldehyde (B43269) or a protected equivalent), an amine (like benzylamine), an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) can be combined. nih.gov The intermediate nitrilium ion formed is trapped by the azide to yield the 1,5-disubstituted tetrazole. nih.gov By carefully selecting the components, the benzyl carbamate moiety can be incorporated either as part of the initial amine or through subsequent modification.

For example, a one-pot synthesis could involve the reaction of an appropriate aldehyde, benzylamine, an isocyanide, and an azide source to directly form a precursor that can be readily converted to the final product. beilstein-journals.org The efficiency and convergence of MCRs make them highly attractive for library synthesis and the rapid exploration of chemical space. nih.gov

Catalytic Approaches for Efficient and Selective Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both transition metal catalysis and organocatalysis have been explored for the synthesis of tetrazole derivatives.

Transition Metal-Catalyzed Transformations

Transition metal catalysts have been employed in the synthesis of tetrazoles, primarily through the [3+2] cycloaddition of nitriles and azides. mdpi.com While direct catalytic methods for this compound are not extensively documented, related transformations suggest potential applications. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize 1,5-diaryl substituted tetrazoles, indicating the potential for C-C and C-N bond formation in the synthesis of complex tetrazole derivatives. nih.gov

Furthermore, nickel(II)-catalyzed photoredox N-arylation of Cbz-amines has been reported, offering a potential route for constructing related structures. organic-chemistry.org The development of specific transition metal catalysts for the direct and selective synthesis of this compound remains an active area of research.

Organocatalytic Systems in Carbodiimide-Tetrazole Annulation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. While specific applications to carbodiimide-tetrazole annulation for the direct synthesis of the target molecule are not widely reported, the principles of organocatalysis can be applied. For instance, chiral Brønsted acids or bases could potentially be used to control the regioselectivity of alkylation on the tetrazole ring.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.orgdntb.gov.ua For the synthesis of this compound, several green approaches can be considered.

The use of safer solvents is a key aspect. Water has been explored as a solvent for the synthesis of 5-substituted-1H-tetrazoles, offering an environmentally benign alternative to traditional organic solvents like DMF. rsc.org The use of heterogeneous catalysts, such as nanomaterials, also aligns with green chemistry principles as they can be easily recovered and reused, reducing waste. rsc.orgnih.gov

Microwave-assisted synthesis has been shown to accelerate the formation of tetrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This can contribute to energy efficiency, a core tenet of green chemistry.

| Green Chemistry Principle | Application in Tetrazole Synthesis | Reference |

| Waste Prevention | One-pot and multicomponent reactions minimize intermediate isolation and purification steps. | nih.govnih.gov |

| Safer Solvents | Use of water or solvent-free conditions. | rsc.orgrsc.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | researchgate.net |

| Catalysis | Use of recyclable heterogeneous catalysts like nanomaterials. | rsc.orgnih.gov |

Regioselective and Stereoselective Synthesis Considerations

The tetrazole ring has two potential sites for N-alkylation, leading to the formation of 1,5- and 2,5-disubstituted regioisomers. Controlling the regioselectivity of this step is a significant challenge in the synthesis of specifically substituted tetrazoles. rsc.org

In the context of this compound, the desired product is the 1H-tetrazole. The alkylation of 5-substituted tetrazoles can be influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the presence of a catalyst. rsc.org Studies have shown that the formation of 2,5-disubstituted tetrazoles is often favored, necessitating careful optimization of reaction conditions to obtain the desired 1,5-disubstituted product. rsc.org

For example, the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. rsc.org Understanding the underlying mechanisms, such as the difference between first- and second-order nucleophilic substitutions, is crucial for predicting and controlling the regiochemical outcome. rsc.org

While this compound itself is not chiral, stereoselective synthesis would become a critical consideration if chiral centers were introduced into the molecule, for instance, by using a chiral amine or aldehyde in a multicomponent reaction.

Reactivity and Reaction Mechanisms of Benzyl 1h Tetrazol 5 Yl Methyl Carbamate

Electronic Structure and Aromaticity of the 1H-Tetrazole Ring System within the Compound

The 1H-tetrazole ring is a planar, five-membered heterocyclic system containing four nitrogen atoms and one carbon atom. It is considered an aromatic system due to the presence of 6 π-electrons (four from the two double bonds and two from the lone pair of a nitrogen atom) delocalized across the ring, fulfilling Hückel's rule. This aromaticity contributes significantly to the thermal stability of the tetrazole core. The delocalization of π-electrons results in a resonance-stabilized structure, which influences the bond lengths and electron density distribution within the ring.

Nucleophilic and Electrophilic Reactivity Profiles of the Tetrazole and Carbamate (B1207046) Moieties

The reactivity of Benzyl (B1604629) ((1H-tetrazol-5-yl)methyl)carbamate is characterized by the nucleophilic and electrophilic nature of its constituent functional groups.

Tetrazole Moiety: The tetrazole ring itself can exhibit both nucleophilic and electrophilic character. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophilic centers, participating in reactions with electrophiles. Conversely, the ring can be susceptible to nucleophilic attack under certain conditions, particularly if activated by electron-withdrawing groups. The deprotonated tetrazolate anion is a potent nucleophile.

Carbamate Moiety: The carbamate group (-NH-C(=O)-O-) also displays dual reactivity. The nitrogen atom, while less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, can still participate in nucleophilic reactions. The carbonyl carbon, on the other hand, is an electrophilic center and is susceptible to attack by nucleophiles. The oxygen atoms of the carbonyl and ether linkages also possess lone pairs and can act as nucleophilic sites.

The interplay between the tetrazole and carbamate moieties can influence their respective reactivities. For instance, the electron-withdrawing nature of the tetrazole ring can affect the nucleophilicity of the carbamate nitrogen.

Thermal and Photochemical Transformations Involving Benzyl ((1H-tetrazol-5-yl)methyl)carbamate

Thermal Transformations:

Tetrazole compounds are known for their high thermal stability, a property attributed to their aromatic character. However, upon strong heating, they can undergo decomposition, often with the extrusion of molecular nitrogen (N₂), a highly stable molecule. This decomposition can lead to the formation of highly reactive intermediates. The thermal decomposition of 5-substituted tetrazoles has been investigated, and the specific products can vary depending on the substituent and the reaction conditions.

Benzyl carbamates are also susceptible to thermal decomposition. A common pathway involves the cleavage of the C-O bond to produce an isocyanate and benzyl alcohol. The stability of the carbamate is influenced by the nature of the substituents on the nitrogen and oxygen atoms.

For this compound, thermal decomposition could potentially involve fragmentation of either the tetrazole ring or the carbamate group, or a more complex pathway involving both. The high energy content of the tetrazole ring suggests that its decomposition would be a significant energetic process.

Photochemical Transformations:

The photochemistry of tetrazoles is a rich field of study. Upon UV irradiation, tetrazoles can undergo ring-cleavage reactions, often leading to the extrusion of dinitrogen. This process generates highly reactive intermediates that can be trapped by various reagents or undergo further rearrangements. The specific photochemical pathway and the resulting products are highly dependent on the substituents on the tetrazole ring and the reaction medium.

The carbamate functionality can also be involved in photochemical reactions. For instance, N-aryl carbamates have been shown to undergo photo-Fries rearrangement or photocleavage reactions.

The photochemical behavior of this compound would likely be dictated by the absorption of UV light by either the tetrazole ring or the benzyl group. Excitation of the tetrazole ring could initiate its characteristic decomposition pathways, while excitation of the benzylic chromophore could lead to reactions involving the carbamate portion of the molecule.

Acid-Base Chemistry and Tautomerism of the Tetrazole Core

Acid-Base Chemistry:

The 1H-tetrazole ring possesses a weakly acidic proton on one of its nitrogen atoms. The pKa of unsubstituted 1H-tetrazole is approximately 4.9, making it comparable in acidity to carboxylic acids. The acidity of the tetrazole ring in this compound will be influenced by the electronic effect of the C5-substituent. The aminomethyl carbamate group, with its mix of electron-donating (amine) and electron-withdrawing (carbonyl) features, will modulate the pKa of the tetrazole proton. The nitrogen atoms of the tetrazole ring can also be protonated in strongly acidic media, demonstrating their basic character.

Tautomerism:

A key feature of 5-substituted 1H-tetrazoles is the existence of prototropic tautomerism. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to the formation of two principal tautomers: the 1H- and 2H-tautomers. The equilibrium between these tautomers is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the physical state (solid, liquid, or gas).

For this compound, the tautomeric equilibrium between the 1H and 2H forms is a crucial aspect of its chemistry. The relative stability of these tautomers can significantly impact the compound's reactivity, as the electronic distribution and the accessibility of the nitrogen lone pairs differ between the two forms. Computational studies on similar N-acyl aminomethyl tetrazoles have shown that while the 1H-tautomer is generally more stable in solution, the 2H-tautomer can also be present in significant proportions.

| Tautomer | Description |

| 1H-Tautomer | The proton is located on the N1 nitrogen atom of the tetrazole ring. |

| 2H-Tautomer | The proton is located on the N2 nitrogen atom of the tetrazole ring. |

Kinetic and Mechanistic Elucidation of Key Reactions

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the literature. However, insights into its potential reaction mechanisms can be drawn from studies on related tetrazole and carbamate derivatives.

Reactions of the Tetrazole Moiety:

The most common reaction for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) with a nitrile. While this is a formation reaction, understanding its mechanism provides insight into the stability and reactivity of the tetrazole ring. Kinetic studies of tetrazole decomposition in flow reactors have shown that the stability is highly dependent on the reaction conditions and the presence of catalysts. The decomposition mechanism often involves the initial cleavage of the weakest bonds in the ring, followed by nitrogen extrusion.

Reactions of the Carbamate Moiety:

The hydrolysis of carbamates is a well-studied reaction. The mechanism can proceed through different pathways depending on the pH of the medium. In basic conditions, hydrolysis often involves a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. In acidic conditions, the mechanism can involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

The reactivity of the carbamate group in this compound towards nucleophiles and electrophiles would follow general principles of carbamate chemistry. For example, the nitrogen atom can be alkylated or acylated, while the carbonyl group can undergo addition-elimination reactions. The presence of the tetrazole ring may influence the rates of these reactions through its electronic effects.

Further computational and experimental studies are necessary to fully elucidate the kinetic parameters and detailed reaction mechanisms for the various transformations that this compound can undergo.

Applications of Benzyl 1h Tetrazol 5 Yl Methyl Carbamate in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block for Nitrogen-Containing Compounds

Benzyl (B1604629) ((1H-tetrazol-5-yl)methyl)carbamate is a bifunctional synthetic building block. The presence of the benzyl carbamate (B1207046) group provides a masked primary amine, while the tetrazole ring offers multiple sites for chemical modification. This dual reactivity allows for its incorporation into larger, more complex molecular architectures through sequential and controlled chemical transformations. Its high nitrogen content also makes it an attractive precursor for energetic materials and other nitrogen-rich compounds. rsc.org The ability to use this compound in multicomponent reactions further underscores its versatility, enabling the rapid assembly of diverse molecular scaffolds. beilstein-journals.org

Exploitation of the Tetrazole Moiety for Further Functionalization and Derivatization

The tetrazole ring is not merely a passive component of the molecule; it is an active participant in a variety of chemical reactions, allowing for extensive derivatization.

The tetrazole ring can serve as a precursor to a nitrile imine, a highly reactive 1,3-dipole. This transformation is typically induced photochemically or thermally, leading to the extrusion of molecular nitrogen. nih.govmdpi.com The in situ generated nitrile imine can then undergo a [3+2] dipolar cycloaddition reaction with a wide range of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govnih.gov This reaction is a powerful tool for constructing new C-C and C-N bonds. nih.govresearchgate.net While direct studies on Benzyl ((1H-tetrazol-5-yl)methyl)carbamate are not prevalent, the general reactivity of tetrazoles suggests its applicability in this type of transformation.

Table 1: Potential Dipolarophiles for [3+2] Cycloaddition Reactions

| Dipolarophile Class | Specific Example | Resulting Heterocycle |

|---|---|---|

| Alkenes | Norbornene | Pyrazoline |

| Alkynes | Phenylacetylene | Pyrazole |

| Nitriles | Benzonitrile | Triazole derivative |

This table is illustrative of the general reactivity of tetrazole-derived nitrile imines.

The tetrazole ring possesses two potentially nucleophilic nitrogen atoms (N-1 and N-2) in its 1H-tautomeric form, both of which can undergo alkylation or acylation. mdpi.com The reaction of 5-substituted tetrazoles with electrophiles like alkyl halides typically yields a mixture of N-1 and N-2 substituted regioisomers. researchgate.net The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C-5 position, the electrophile used, the base, and the solvent. mdpi.combeilstein-journals.org For instance, studies on the closely related N-benzoyl 5-(aminomethyl)tetrazole showed that alkylation with benzyl bromide yielded a mixture of the 1,5- and 2,5-disubstituted products. mdpi.com Computational studies have helped to rationalize the observed regioselectivity by examining the nucleophilicity and electrostatic potential of the different nitrogen atoms. mdpi.com

Table 2: Regioselectivity in N-Alkylation of 5-Substituted Tetrazoles

| Substrate | Electrophile | Base / Conditions | Product Ratio (N-1 : N-2) | Reference |

|---|---|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | 45 : 55 | mdpi.com |

| 5-Nitrotetrazole | Alkyl halides | Various | Predominantly N-2 | researchgate.net |

| Indazole (analogy) | n-Pentanol | Mitsunobu conditions | 1 : 2.5 | beilstein-journals.org |

Direct functionalization of the C-5 position of a pre-formed tetrazole ring is a challenging but powerful strategy. This can be achieved by deprotonation of the C-H bond using a strong base to form a metallated intermediate, which can then be trapped with various electrophiles. nih.gov However, lithiated tetrazoles are often unstable and can undergo rapid ring fragmentation. nih.gov The use of N-protecting groups, such as a trityl group, can stabilize the metallated intermediate. For example, N-trityl-5-alkyltetrazoles have been successfully metallated using n-BuLi at low temperatures and subsequently reacted with electrophiles like acetone. nih.gov A similar strategy could be envisioned for this compound, where the N-1 or N-2 position would first be protected before C-5 metallation. More stable organomagnesium intermediates can also be used, allowing for reactions at more practical temperatures. nih.gov

Utilization of the Carbamate Group as a Transient Protecting Group Strategy

The benzyl carbamate (Cbz or Z) group is one of the most common protecting groups for amines in organic synthesis. nih.govmasterorganicchemistry.com In this compound, it serves to mask the nucleophilicity of the primary amine, preventing it from undergoing unwanted side reactions during the functionalization of the tetrazole ring. organic-chemistry.org The Cbz group is valued for its stability under a wide range of reaction conditions, including those that are acidic or basic to a moderate degree. acs.org

A key advantage of the Cbz group is that it can be removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.com This process is highly selective and typically does not affect other functional groups, such as the tetrazole ring, making it an excellent "transient" protecting group strategy for the synthesis of complex molecules. This allows for the unmasking of the amine at a late stage in the synthesis, ready for further elaboration.

Precursor for the Generation of Other Nitrogen-Rich Heterocycles

Tetrazoles can serve as synthetic precursors to other heterocyclic systems through ring transformation reactions. researchgate.net These transformations are often initiated by heat or light, which causes the tetrazole ring to extrude molecular nitrogen (N₂), a thermodynamically favorable process. mdpi.com The resulting reactive intermediate can then undergo intramolecular cyclization or rearrangement to form new ring systems. For example, N-acyl-5-alkyltetrazoles have been shown to rearrange into 1,3,4-oxadiazoles. nih.gov Similarly, photolysis of certain tetrazole derivatives has been used to synthesize benzimidazolones and other complex heterocycles in high yields. mdpi.com In some cases, transition metals like copper can assist in the transformation of the tetrazole ring into other structures. researchgate.net Therefore, this compound could potentially be converted into other nitrogen-rich heterocycles, such as derivatives of triazoles or oxadiazoles, expanding its synthetic utility beyond that of a simple building block.

Advanced Spectroscopic and Diffraction Studies Applied to Benzyl 1h Tetrazol 5 Yl Methyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of benzyl (B1604629) ((1H-tetrazol-5-yl)methyl)carbamate in solution. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the benzyl group would appear as a multiplet in the aromatic region, typically around 7.3-7.4 ppm. The benzylic protons (CH₂) adjacent to the oxygen of the carbamate (B1207046) would likely present as a singlet at approximately 5.1-5.4 ppm. The methylene (B1212753) protons (CH₂) linking the tetrazole ring to the carbamate nitrogen are anticipated to appear as a singlet or a doublet (if coupled to the NH proton) around 4.5 ppm. The NH proton of the carbamate group would give rise to a broad singlet, with its chemical shift being concentration and solvent dependent, but typically in the range of 5.2-7.5 ppm. The NH proton of the tetrazole ring is expected to be significantly downfield, potentially above 10 ppm, due to its acidic nature, and may be broad or even unobserved depending on the solvent and water content.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 155-157 ppm. The carbons of the phenyl ring would appear between 127 and 136 ppm. The benzylic carbon is anticipated around 67 ppm, while the methylene carbon attached to the tetrazole ring would likely be in the region of 35-45 ppm. The C5 carbon of the tetrazole ring is expected to be in the range of 150-155 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.3-7.4 | m |

| Benzyl-CH₂ | 5.1-5.4 | s |

| Tetrazole-CH₂ | ~4.5 | s or d |

| Carbamate-NH | 5.2-7.5 | br s |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carbamate) | 155-157 |

| C5 (Tetrazole) | 150-155 |

| Phenyl-C | 127-136 |

| Benzyl-CH₂ | ~67 |

Infrared and Raman Spectroscopic Investigations of Vibrational Modes and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within benzyl ((1H-tetrazol-5-yl)methyl)carbamate.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the carbamate group is expected around 1690-1720 cm⁻¹. The N-H stretching vibrations of the carbamate and the tetrazole ring would likely appear as broad bands in the region of 3100-3400 cm⁻¹. The C-N stretching of the carbamate and tetrazole ring would be observed in the fingerprint region, typically between 1300 and 1400 cm⁻¹. The C-O stretching of the benzyl ester group would likely appear around 1050-1250 cm⁻¹. Aromatic C-H stretching bands would be visible just above 3000 cm⁻¹, while the out-of-plane bending vibrations would be found below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the tetrazole ring, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate & Tetrazole) | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | >3000 |

| C=O (Carbamate) | Stretching | 1690-1720 |

| N-H | Bending | ~1610 |

| C-N | Stretching | 1300-1400 |

High-Resolution Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The expected monoisotopic mass of the [M+H]⁺ ion would be used to confirm the molecular formula.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the benzyl group (as a benzyl cation or toluene), cleavage of the carbamate bond, and fragmentation of the tetrazole ring. The observation of fragments corresponding to the benzyl cation (m/z 91) and the protonated 5-(aminomethyl)-1H-tetrazole would be strong evidence for the proposed structure.

Expected HRMS Data

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | Calculated for C₁₀H₁₂N₅O₂⁺ |

Potential Fragmentation Pathways

Loss of the benzyl group

Decarboxylation (loss of CO₂)

Cleavage of the N-C bond between the methylene group and the tetrazole ring

Retro-Diels-Alder type fragmentation of the tetrazole ring

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with the N-H groups of both the carbamate and the tetrazole ring acting as hydrogen bond donors to the oxygen atoms of the carbamate and the nitrogen atoms of the tetrazole ring of neighboring molecules. Pi-stacking interactions between the phenyl rings could also play a role in stabilizing the crystal lattice. The analysis of these interactions is key to understanding the solid-state properties of the compound. While no specific crystal structure for the title compound is available, analysis of related structures suggests these interactions would be present.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable.

However, if a chiral center were introduced into the molecule, for instance, by using a chiral alcohol to form the carbamate or by substitution on the methylene bridge, then chiroptical spectroscopy would become a vital tool. In such cases, CD spectroscopy could be used to determine the enantiomeric excess (ee) of a sample and to study the stereochemical features of the molecule in solution. The sign and magnitude of the Cotton effects in the CD spectrum would be related to the absolute configuration of the chiral center(s). At present, there is no information in the searched literature regarding the synthesis or analysis of chiral derivatives of this specific compound.

Computational Chemistry and Theoretical Studies of this compound: An In-depth Analysis

Computational chemistry provides a powerful lens through which to examine the intricate world of molecular structures and their behaviors. For the compound this compound, theoretical studies offer invaluable insights into its electronic properties, conformational flexibility, and potential reactivity. This article delves into the computational approaches used to characterize this specific molecule, exploring its quantum chemical nature and dynamic behavior.

Future Directions and Emerging Research Avenues in Benzyl 1h Tetrazol 5 Yl Methyl Carbamate Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of functionalized tetrazoles is a cornerstone of medicinal and materials chemistry. While general methods for tetrazole synthesis are well-established, the development of novel and highly efficient routes specifically for Benzyl (B1604629) ((1H-tetrazol-5-yl)methyl)carbamate remains an area ripe for exploration. Current research on related compounds suggests several promising directions.

Future synthetic strategies will likely focus on improving yield, reducing reaction times, and enhancing substrate scope. The application of click chemistry, particularly the [3+2] cycloaddition of azides with nitriles, is a foundational approach. Innovations in this area could involve the use of novel catalytic systems to facilitate the key cycloaddition step under milder and more environmentally benign conditions. While specific catalysts for the synthesis of Benzyl ((1H-tetrazol-5-yl)methyl)carbamate are not yet documented in publicly available literature, research on analogous 5-substituted-1H-tetrazoles provides a roadmap. For instance, the use of metal-free heterogeneous catalysts has shown promise in the synthesis of related tetrazoles, offering advantages in terms of ease of separation and catalyst reusability.

Furthermore, one-pot multicomponent reactions (MCRs) present an attractive avenue for the streamlined synthesis of complex tetrazole derivatives. An MCR approach to this compound could potentially combine the starting materials—a benzyl carbamate (B1207046) precursor, a cyanide source, and an azide (B81097) source—in a single, efficient step, thereby minimizing waste and operational complexity.

Table 1: Potential Catalytic Systems for Enhanced Synthesis

| Catalyst Type | Potential Advantages |

| Metal-Free Heterogeneous Catalysts | Ease of separation, reusability, reduced metal contamination |

| Nanoparticle-Based Catalysts | High surface area, enhanced catalytic activity |

| Phase-Transfer Catalysts | Improved reactivity in biphasic systems, milder conditions |

It is important to note that while these catalytic systems have proven effective for other tetrazole derivatives, their application to the synthesis of this compound requires specific investigation.

Exploration of New Reactivity Modes and Transformations for Diversification

The functional groups present in this compound—the tetrazole ring, the carbamate linkage, and the benzyl group—offer multiple sites for chemical modification, opening up avenues for the creation of diverse molecular libraries. Future research will likely focus on exploring the unique reactivity of this compound to generate novel derivatives with potentially enhanced properties.

The tetrazole ring itself can undergo various transformations. For instance, N-alkylation or N-arylation at different nitrogen atoms of the tetrazole ring can lead to a variety of isomers with distinct biological and physical properties. The development of regioselective functionalization methods for the tetrazole moiety in this compound is a key area for future investigation.

The carbamate group can also be a target for chemical modification. For example, cleavage of the benzyl group can deprotect the amine, which can then be further functionalized to introduce new pharmacophores or reactive handles for polymerization. Conversely, the carbamate nitrogen could potentially be involved in further reactions, although this is generally less common.

Table 2: Potential Transformations for Diversification

| Reaction Type | Target Functional Group | Potential Outcome |

| N-Alkylation/Arylation | Tetrazole Ring | Isomeric derivatives with modified properties |

| Deprotection | Carbamate Group | Unveiling a primary amine for further functionalization |

| Cross-Coupling Reactions | Tetrazole Ring (if appropriately substituted) | Introduction of new carbon-carbon or carbon-heteroatom bonds |

The exploration of these reactivity modes will be crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering benefits such as improved safety, enhanced reaction control, and facile scalability. The integration of the synthesis of this compound into flow chemistry platforms represents a promising avenue for its efficient and scalable production.

Flow chemistry could be particularly advantageous for the key cycloaddition step in tetrazole formation, which often involves azides and can be hazardous on a large scale in batch processes. The small reactor volumes and excellent heat and mass transfer in flow systems can mitigate these risks. Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization, could further accelerate the development and production of this compound and its derivatives. nih.gov

While the application of flow chemistry to the synthesis of this compound has not been specifically reported, the successful implementation of flow processes for the synthesis of other carbamates and heterocyclic compounds provides a strong precedent.

Sustainable and Economical Production Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For the production of this compound, future research will likely focus on the development of more sustainable and economical strategies.

This includes the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives. For example, the use of solid-supported reagents or catalysts can simplify purification and reduce waste generation. The development of a zero-waste biorefinery approach, where waste streams are valorized, is another potential long-term goal for the sustainable production of this and other fine chemicals. rsc.org

Techno-economic analysis (TEA) and life cycle assessment (LCA) will be crucial tools in evaluating the sustainability and economic viability of new synthetic routes. joshsohn.com These analyses can help to identify hotspots in the production process and guide the development of more sustainable alternatives.

Potential for Derivatization Towards Advanced Materials Science Applications

The unique properties of the tetrazole ring, including its high nitrogen content and ability to coordinate with metal ions, make it an attractive component for advanced materials. The derivatization of this compound could lead to the development of new materials with a range of applications.

For example, the high nitrogen content of the tetrazole moiety suggests potential applications in the field of energetic materials. While the parent compound is unlikely to be a primary explosive, its derivatives could be explored as components of propellants or gas-generating compositions.

Furthermore, the tetrazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs). By functionalizing this compound with additional coordinating groups, it may be possible to create novel MOFs with applications in gas storage, separation, or catalysis.

The carbamate and benzyl groups also provide handles for incorporating the molecule into polymer backbones, leading to the development of novel tetrazole-containing polymers with tailored thermal, mechanical, or optical properties.

Table 3: Potential Material Science Applications of Derivatives

| Material Type | Key Feature | Potential Application |

| Energetic Materials | High Nitrogen Content | Gas-generating agents, propellants |

| Metal-Organic Frameworks | Metal-Coordinating Ability | Gas storage, catalysis, separation |

| Functional Polymers | Polymerizable Groups | High-performance plastics, membranes |

The exploration of these derivatization strategies could significantly expand the utility of this compound beyond its traditional role as a synthetic intermediate.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound and its analogues?

The synthesis typically involves multi-component reactions or sequential functionalization of tetrazole precursors. For example, benzyl carbamate derivatives are synthesized by reacting tetrazole-containing intermediates with benzyl chloroformate under basic conditions. In a representative procedure, benzyl (1-(1-benzyl-1H-tetrazol-5-yl)ethyl)carbamate was obtained via a one-pot reaction, yielding 67% after purification by column chromatography (SiO₂, EtOAc/hexane) . Key steps include monitoring reaction progress via TLC and characterizing products using NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H NMR, 13C NMR, and HRMS are essential. For instance:

- 1H NMR (CDCl₃, 500 MHz): Aromatic protons appear as multiplets (δ 7.46–7.12), while methyl groups resonate as doublets (δ 1.39, J=7.0 Hz) .

- HRMS : Validates molecular weight (e.g., [M-H]⁻ observed at m/z 336.24 vs. calculated 336.15) .

IR spectroscopy can confirm carbamate C=O stretches (~1670 cm⁻¹) .

Q. How should researchers handle storage and stability concerns?

The compound should be stored at -20°C for long-term stability. Short-term storage (1–2 weeks) at -4°C is acceptable, as evidenced by similar tetrazole-carbamate derivatives . Shipping with blue ice is recommended to prevent degradation .

II. Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures in tetrazole-containing carbamates?

Chiral column chromatography (e.g., Reprosil Chiral-OM) effectively separates racemates. For example, enantiomers of benzyl (1-(1-benzyl-1H-tetrazol-5-yl)ethyl)carbamate were resolved with retention times of 3.42 min (Enantiomer A) and 3.63 min (Enantiomer B), achieving 48% and 52% purity, respectively . Optimizing mobile phase composition (e.g., hexane/ethanol gradients) enhances resolution.

Q. What experimental strategies address spectral data contradictions (e.g., unexpected NMR signals)?

- Purity Verification : Recrystallize the compound and reacquire NMR in deuterated solvents to exclude solvent artifacts .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) shift aromatic proton signals upfield, as seen in tert-butyl (((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)methyl)carbamate (δ 7.55–8.83 for quinoline protons) .

- Dynamic Effects : Rotameric equilibria in flexible chains may split signals; variable-temperature NMR can clarify .

Q. How to design biological activity studies for this compound?

- Structural Analogues : Compare with antihypertensive tetrazole-carbamates (e.g., valsartan derivatives) that target angiotensin receptors .

- In Vitro Assays : Assess enzyme inhibition (e.g., ACE) using fluorogenic substrates.

- Docking Studies : Model interactions using crystallographic data from tetrazole-containing structures (e.g., PDB entries derived via SHELX refinement) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry of benzyl chloroformate to minimize di-carbamate byproducts.

- Purification : Replace column chromatography with recrystallization for large-scale batches. For example, tert-butyl derivatives were purified via combi-flash chromatography (70% EtOAc/hexane) with >95% purity .

III. Methodological Considerations

Q. How to validate crystallographic data for structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.